![molecular formula C16H22BrN3O4 B2755702 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid CAS No. 1096689-88-1](/img/structure/B2755702.png)
4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, also known as BIX-01294, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Novel Surfactant Synthesis
A novel surfactant, closely related to 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, featuring a benzene spacer was synthesized using a copper-catalyzed cross-coupling reaction. Its unique structure enables it to form large-diameter premicellar aggregations below the critical micelle concentration, a characteristic explored for potential applications in surfactant science. This development opens up new avenues for the use of such compounds in various industrial and scientific applications due to their unique aggregation properties (Chen, Hu, & Fu, 2013).
Glycolic Acid Oxidase Inhibition
Research into 4-substituted 2,4-dioxobutanoic acid derivatives, structurally similar to the compound of interest, has shown potent in vitro inhibition of glycolic acid oxidase from porcine liver. This enzyme plays a critical role in glyoxylate metabolism, and inhibitors like these could provide insights into treating conditions such as Primary Hyperoxaluria, a rare genetic disorder (Williams et al., 1983).
Anticoagulant Intermediates
4-(4-Aminophenyl)-3-morpholinone, an intermediate related to the synthesis of anticoagulant drugs such as rivaroxaban, demonstrates the pharmaceutical relevance of similar compounds. These intermediates are crucial for developing new anticoagulant therapies, highlighting the compound's potential utility in medicinal chemistry (Luo Lingyan et al., 2011).
Biomolecular Binding Properties
The synthesis of novel quinolines utilizing components structurally related to the compound has revealed significant biomolecular binding properties, particularly with ct-DNA. Such findings underscore the potential for these compounds in biomedical research, particularly in understanding DNA interactions and the development of therapeutic agents (Bonacorso et al., 2018).
Novel HIV-1 Inhibitors
Research into chiral moderators for drug synthesis has led to the development of new HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Compounds such as 4 beta-morpholinocaran-3 alpha-ol, prepared from morpholine, demonstrate the versatility of morpholine derivatives in synthesizing complex pharmaceuticals, indicating the broader applicability of related compounds in drug development (Kauffman et al., 2000).
properties
IUPAC Name |
4-(4-bromoanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O4/c17-12-1-3-13(4-2-12)19-15(21)11-14(16(22)23)18-5-6-20-7-9-24-10-8-20/h1-4,14,18H,5-11H2,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIUSEXNDIQNIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(CC(=O)NC2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.